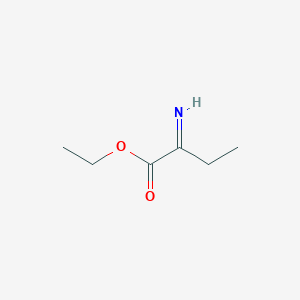

Ethyl iminobutyrate

Description

Ethyl iminobutyrate (hypothetical structure) is an ester derivative of iminobutyric acid. The term may be a misnomer or refer to structurally similar compounds, such as ethyl aminobutyrate (with an amino group) or ethyl isobutyrate (a branched-chain ester). Given this ambiguity, the focus will shift to analogous compounds documented in the evidence, including:

- Ethyl isobutyrate (CAS 97-62-1)

- Ethyl 4-aminobutyrate (CAS 3251-07-8)

- Ethyl 2-ethoxyimino-3-oxobutyrate (CAS 1286768-92-0)

- Ethyl 2-bromoisobutyrate (CAS 600-00-0)

These compounds share ester backbones but differ in functional groups, influencing their reactivity, applications, and safety profiles.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

ethyl 2-iminobutanoate |

InChI |

InChI=1S/C6H11NO2/c1-3-5(7)6(8)9-4-2/h7H,3-4H2,1-2H3 |

InChI Key |

UIKOVWUYANJUPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=N)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Ethyl isobutyrate’s low molecular weight and branched structure contribute to its volatility and fruity aroma, making it suitable as a flavoring agent .

- Bromine in ethyl 2-bromoisobutyrate increases its reactivity, favoring use in bromination reactions .

Key Observations :

- Ethyl isobutyrate’s non-toxic, GRAS (Generally Recognized As Safe) profile aligns with food industry standards .

- Ethyl 2-bromoisobutyrate’s role in bromination highlights its niche in synthesizing active pharmaceutical ingredients (APIs) .

Key Observations :

- Ethyl isobutyrate requires stringent flammability controls, including grounded metal containers during transfer .

- Ethyl 2-bromoisobutyrate’s safety data sheet (SDS) emphasizes immediate medical consultation post-exposure, reflecting higher toxicity .

Stability and Reactivity

- Ethyl isobutyrate decomposes under strong acidic/basic conditions, releasing isobutyric acid and ethanol .

- Ethyl 4-aminobutyrate hydrochloride exhibits enhanced stability compared to the free base, facilitating storage .

- Ethyl 2-ethoxyimino-3-oxobutyrate’s oxo and imino groups may participate in condensation reactions, useful in heterocyclic synthesis .

Q & A

Q. What are the validated synthetic pathways for Ethyl iminobutyrate, and how can researchers optimize yield and purity?

this compound synthesis typically involves esterification or transesterification reactions. For optimization:

- Use controlled reaction conditions (e.g., temperature, catalyst type, and solvent polarity) to minimize side products.

- Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).

- Purify the product using fractional distillation or column chromatography, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- Document reagent sources, batch numbers, and storage conditions to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and functional groups?

- NMR (¹H and ¹³C): Identify proton environments and carbon frameworks, with deuterated solvents to avoid interference.

- Infrared (IR) Spectroscopy: Detect carbonyl (C=O) and imine (C=N) groups via characteristic absorption bands.

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and isotopic patterns.

- Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.

- Maintain temperatures below 4°C for long-term storage.

- Pre-dry solvents and reagents to avoid moisture-induced degradation .

Advanced Research Questions

Q. What methodologies can address discrepancies in reported thermodynamic properties (e.g., solubility, partition coefficients) of this compound?

- Conduct systematic studies under standardized conditions (pH, temperature, ionic strength).

- Use advanced techniques like isothermal titration calorimetry (ITC) for solubility or octanol-water partition coefficients (logP).

- Compare results with computational predictions (e.g., COSMO-RS) and meta-analyze literature data to identify outliers .

Q. How can researchers investigate the mechanistic role of this compound in enzymatic or catalytic systems?

- Employ kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction rates and intermediate formation.

- Use isotopic labeling (e.g., ¹⁵N or ²H) to trace imine group interactions in enzyme active sites.

- Pair X-ray crystallography or cryo-EM with mutagenesis studies to map binding motifs and catalytic residues .

Q. What strategies are effective in resolving contradictions between computational and experimental data on this compound’s reactivity?

- Validate computational models (e.g., DFT, MD simulations) against experimental datasets.

- Adjust basis sets or solvation parameters in simulations to better reflect experimental conditions.

- Publish raw data and methodologies openly to enable peer-driven validation .

Q. How can the biodegradation pathways of this compound be studied to assess environmental impact?

- Use microbial consortia from contaminated sites in biodegradation assays under aerobic/anaerobic conditions.

- Track metabolite formation via LC-MS/MS and genomic sequencing to identify degradative enzymes.

- Apply life-cycle assessment (LCA) frameworks to model environmental persistence .

Methodological Considerations

- Data Reliability: Critically evaluate primary vs. secondary sources. For non-experimental studies, prioritize peer-reviewed journals with rigorous validation protocols .

- Experimental Replication: Provide detailed protocols (e.g., reagent concentrations, instrument calibration steps) to enable independent replication .

- Ethical Reporting: Disclose conflicts of interest and adhere to ICMJE guidelines for chemical safety and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.